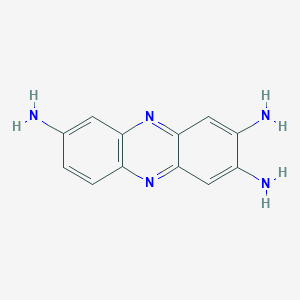
2,3,7-Phenazinetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7-Phenazinetriamine is a nitrogen-containing heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazines, including 2,3,7-Phenazinetriamine, can be achieved through various methods. Common synthetic routes include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation . These methods often involve specific reaction conditions such as the use of acetic acid, benzene, and catalysts like palladium .
Industrial Production Methods
Industrial production of phenazines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired phenazine derivative and its intended application. For instance, the oxidative cyclization of 1,2-diaminobenzene is a common industrial method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3,7-Phenazinetriamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activities .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
2,3,7-Phenazinetriamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,7-Phenazinetriamine involves its interaction with molecular targets and pathways within cells. It can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to its biological activities, such as antimicrobial and antitumor effects .
Comparison with Similar Compounds
2,3,7-Phenazinetriamine can be compared with other phenazine derivatives, such as pyocyanin, chlororaphine, and iodinin . While these compounds share a similar phenazine framework, this compound is unique due to its specific substitution pattern and resulting biological activities . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
phenazine-2,3,7-triamine |
InChI |
InChI=1S/C12H11N5/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H,13-15H2 |
InChI Key |
NPSHKYRLDHUWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
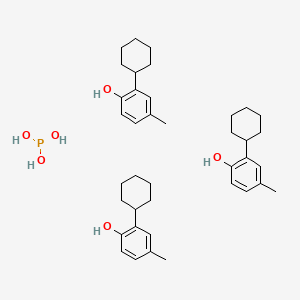
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
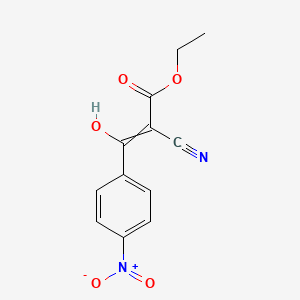
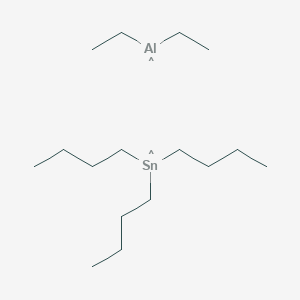
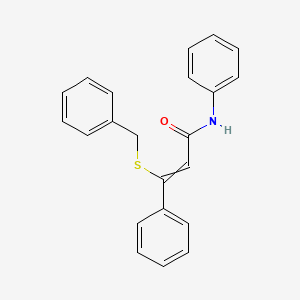
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
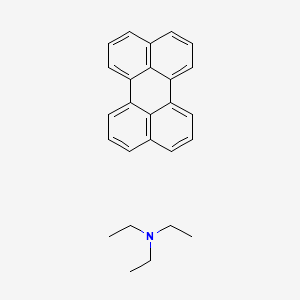
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14360629.png)
